molecular formula C12H14N2O B13796685 Acetamide,2-cyano-N-(2-ethyl-6-methylphenyl)-

Acetamide,2-cyano-N-(2-ethyl-6-methylphenyl)-

Cat. No.: B13796685
M. Wt: 202.25 g/mol
InChI Key: UYKGOZMSPCHNQI-UHFFFAOYSA-N
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Description

Acetamide, 2-cyano-N-(2-ethyl-6-methylphenyl)-: is an organic compound with the molecular formula C₁₂H₁₄N₂O It is a derivative of acetamide, characterized by the presence of a cyano group and a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of acetamide, 2-cyano-N-(2-ethyl-6-methylphenyl)- can be achieved through the cyanoacetylation of amines. One common method involves the reaction of 2-ethyl-6-methylaniline with ethyl cyanoacetate under solvent-free conditions. The reaction is typically carried out at elevated temperatures (around 150°C) to yield the desired cyanoacetamide derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The cyano group in acetamide, 2-cyano-N-(2-ethyl-6-methylphenyl)- can undergo nucleophilic substitution reactions. Common reagents include alkyl halides and bases.

    Condensation Reactions: The compound can participate in condensation reactions with various carbonyl compounds to form heterocyclic structures.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Alkyl halides, bases (e.g., sodium hydroxide).

    Condensation: Carbonyl compounds, acidic or basic catalysts.

    Reduction: Lithium aluminum hydride, hydrogen gas with a metal catalyst.

Major Products:

    Substitution: Alkylated derivatives.

    Condensation: Heterocyclic compounds.

    Reduction: Amines.

Scientific Research Applications

Chemistry: Acetamide, 2-cyano-N-(2-ethyl-6-methylphenyl)- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds, which are of interest in medicinal chemistry .

Biology and Medicine: The compound’s derivatives have been investigated for their potential biological activities, including antimicrobial and anticancer properties. Research has shown that certain cyanoacetamide derivatives exhibit significant inhibitory effects on cancer cell lines .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and pharmaceuticals. Its ability to form stable heterocyclic structures makes it valuable in the development of new materials and drugs.

Mechanism of Action

The mechanism of action of acetamide, 2-cyano-N-(2-ethyl-6-methylphenyl)- and its derivatives involves interactions with specific molecular targets. For instance, in medicinal chemistry, the compound may inhibit enzymes or receptors involved in disease pathways. The cyano group and the substituted phenyl ring play crucial roles in binding to these targets, thereby modulating their activity .

Comparison with Similar Compounds

    Cyanoacetamide: A simpler analog without the substituted phenyl ring.

    N-(2-Ethyl-6-methylphenyl)acetamide: Lacks the cyano group.

    2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide: Contains a chloro group instead of a cyano group.

Uniqueness: Acetamide, 2-cyano-N-(2-ethyl-6-methylphenyl)- is unique due to the presence of both the cyano group and the substituted phenyl ring. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications .

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

2-cyano-N-(2-ethyl-6-methylphenyl)acetamide

InChI

InChI=1S/C12H14N2O/c1-3-10-6-4-5-9(2)12(10)14-11(15)7-8-13/h4-6H,3,7H2,1-2H3,(H,14,15)

InChI Key

UYKGOZMSPCHNQI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CC#N)C

Origin of Product

United States

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